3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole core Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
N-alkylation: The N-alkylation of the pyrazole ring with 1-ethyl-1H-pyrazol-3-ylmethyl chloride can be carried out in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the pyrazole rings.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in inflammatory pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the N-[(1-ethyl-1H-pyrazol-3-yl)methyl] group.
1-ethyl-1H-pyrazol-3-ylmethyl-1-methyl-1H-pyrazol-5-amine: Lacks the cyclopropyl group.
Uniqueness
3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the cyclopropyl and N-[(1-ethyl-1H-pyrazol-3-yl)methyl] groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
3-Cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-5-amine, a compound with the CAS number 1856077-13-8, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
The molecular formula of this compound is C13H20N5, with a molecular weight of 281.79 g/mol. The compound features a pyrazole core, which is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazol-5-amines exhibit notable antimicrobial properties. A study focused on various substituted 3-cyclopropyl pyrazol derivatives indicated that certain compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against standard strains such as Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using streptomycin as a positive control .
Table 1: Antimicrobial Activity of Pyrazol Derivatives
Compound | Activity Against Gram-positive | Activity Against Gram-negative | IC50 (μg/mL) |
---|---|---|---|
9d | Yes | No | 12 |
9g | Yes | Yes | 15 |
9h | Yes | Yes | 10 |
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications on the pyrazole ring significantly influence the biological activity of these compounds. For instance, the introduction of various substituents at specific positions on the pyrazole ring can enhance or diminish antimicrobial efficacy. The presence of an ethyl group at the R position has been associated with improved activity against certain pathogens .
Anticancer Potential
In addition to antimicrobial properties, compounds similar to this compound have been explored for anticancer activity. Research indicates that pyrazole derivatives can act as selective protein inhibitors and exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to their ability to inhibit specific enzymes involved in cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antibacterial effects of synthesized pyrazole derivatives. Among the tested compounds, those with cyclopropyl substitutions demonstrated enhanced activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by multi-drug resistant organisms .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of pyrazole derivatives on human cancer cell lines. Results indicated that certain analogs exhibited significant growth inhibition, with IC50 values in the low micromolar range, highlighting their potential as lead compounds in anticancer drug development .
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-3-18-7-6-11(15-18)9-14-13-8-12(10-4-5-10)16-17(13)2/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI Key |
BMAWBBZZQXUBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
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